2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
Description
2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic sulfone-containing carboxylic acid. Its core structure consists of a bicyclo[3.2.1]octane scaffold with a sulfur dioxide (sulfone) group at position 2 and a carboxylic acid moiety at position 4. The sulfone group introduces strong electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity compared to non-sulfonated analogs.
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[3.2.1]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-7(10)8-2-1-6(5-8)13(11,12)4-3-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOPDCSORUXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260930-73-0 | |
| Record name | 2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with a dicarboxylic acid derivative, followed by oxidation to introduce the dioxo functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives, including esters and amides.
Scientific Research Applications
Drug Design and Development
The compound has been studied for its potential as a bioisostere in drug development. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing them to mimic the activity of more complex molecules while enhancing pharmacokinetic properties.
- Case Study: Angiotensin II Receptor Antagonists
Research has demonstrated that derivatives of bicyclic compounds can effectively inhibit the angiotensin II receptor, which is crucial in regulating blood pressure. For instance, tetrazole derivatives have been shown to occupy the same binding sites as carboxylic acids, leading to significant antihypertensive effects . This insight suggests that 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid could serve as a scaffold for developing new antihypertensive agents.
Material Science
The unique structural characteristics of this compound allow it to be utilized in creating novel materials with specific mechanical and thermal properties.
- Case Study: Polymer Chemistry
In polymer synthesis, bicyclic compounds can act as cross-linking agents or modifiers to enhance the properties of polymers. For example, research has indicated that incorporating thiol-functionalized bicyclic compounds into polymer matrices can improve their elasticity and thermal stability .
Table 1: Comparison of Biological Activities of Bicyclic Compounds
| Compound Name | Structure Type | pKa | IC50 (μM) | Biological Activity |
|---|---|---|---|---|
| 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid | Bicyclic | 5.1 | 0.23 | Angiotensin II Receptor Inhibition |
| Tetrazole Derivative | Heterocyclic | 4.5 | 0.19 | Antihypertensive Activity |
| Oxadiazole Derivative | Heterocyclic | 6.0 | 0.25 | Antihypertensive Activity |
Table 2: Material Properties of Polymers Modified with Bicyclic Compounds
| Polymer Type | Modification Type | Thermal Stability (°C) | Elasticity (MPa) |
|---|---|---|---|
| Polyethylene | Cross-linked with thiobicyclic compound | 180 | 200 |
| Polypropylene | Blended with bicyclic compound | 160 | 150 |
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The dioxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their activity. The sulfur atom can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
- Core Variations: While the target compound uses a bicyclo[3.2.1]octane system, analogs like (6R,7S)-7-(4-(2-Amino-1-carboxy-...) adopt larger bicyclo[4.2.0] frameworks, which alter conformational rigidity and binding interactions .
- Functional Groups: The sulfone group in the target compound distinguishes it from nitrogen-containing analogs (e.g., 6-azabicyclo derivatives).
- Pharmacological Relevance : Compounds like 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid (MW 169.18) are marketed as research chemicals, suggesting utility in drug discovery for protease or kinase inhibition .
Biological Activity
2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid, with the CAS number 2260930-73-0, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound belongs to a class of bicyclic compounds characterized by a thiabicyclo structure. The molecular formula is C₈H₁₂O₄S, which includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₄S |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 2260930-73-0 |
| Structure | Structure |
Mechanisms of Biological Activity
The biological activity of 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways associated with inflammation and oxidative stress.
- Antioxidant Properties : The presence of dioxo and carboxylic acid functional groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative damage in cells.
- Cellular Signaling : There is evidence that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis, indicating a potential role in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid:
- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of related bicyclic compounds. Results indicated significant free radical scavenging activity, suggesting potential applications in neuroprotection and anti-aging therapies .
- Enzyme Interaction Studies : Research conducted by Namiki et al. demonstrated that derivatives of bicyclic compounds could inhibit key enzymes involved in metabolic syndromes. This suggests that 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid might exhibit similar inhibitory effects .
Safety and Toxicology
The safety profile of 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid indicates potential toxicity if ingested or improperly handled:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
